Tamsulosin

Receptor Pharmacology Binding Affinity Selectivity Ratios

Tamsulosin (CAS 106133-20-4) is the definitive α1A/α1D-selective reference standard. Its 11-fold α1A vs α1B selectivity and 8-fold lower incidence of abnormal ejaculation versus silodosin make it the preferred active comparator in BPH/LUTS clinical trials. Well-characterized pKi values (α1A: 10.38, α1B: 9.33, α1D: 9.85) and slow α1A dissociation kinetics support its use as a calibrator in bioequivalence studies and a positive control in high-throughput screening. Procure this benchmark compound for evidence-based pharmacological assays and formulation development.

Molecular Formula C20H28N2O5S
Molecular Weight 408.5 g/mol
CAS No. 106133-20-4
Cat. No. B1681236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamsulosin
CAS106133-20-4
Synonyms5-(2-((2-(2-ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide
Flomax
LY 253352
LY-253352
tamsulosin
tamsulosin hydrochloride
YM 617
YM-617
Molecular FormulaC20H28N2O5S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
InChIInChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1
InChIKeyDRHKJLXJIQTDTD-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
6.55e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tamsulosin CAS 106133-20-4: Technical Baseline and Procurement Classification


Tamsulosin (CAS 106133-20-4) is a potent, selective α1-adrenoceptor antagonist that preferentially targets the α1A- and α1D-adrenergic receptor subtypes [1]. Developed as a modified-release oral formulation, tamsulosin is a non-peptide, sulfamoylphenethylamine derivative that acts as a competitive antagonist at postsynaptic α1-adrenoceptors in prostatic smooth muscle, bladder neck, and urethra [2]. Its molecular pharmacology is characterized by pKi values of 10.38 (α1A), 9.33 (α1B), and 9.85 (α1D) at recombinant human receptors, conferring an 11-fold higher affinity for α1A versus α1B and a 3.4-fold preference for α1A versus α1D [3].

Why Tamsulosin Cannot Be Assumed Interchangeable with Other α1-Adrenoceptor Antagonists


Within the α1-adrenoceptor antagonist class, receptor subtype selectivity profiles, tissue distribution, and pharmacokinetic properties diverge substantially. Tamsulosin exhibits a unique combination of α1A/α1D receptor selectivity and minimal α1B antagonism, translating into a distinct cardiovascular safety profile compared to non-uroselective agents such as doxazosin and terazosin [1]. In contrast, silodosin demonstrates significantly higher α1A selectivity but is associated with a markedly higher incidence of abnormal ejaculation [2]. Alfuzosin achieves clinical uroselectivity via pharmacokinetic partitioning rather than receptor pharmacodynamics [3]. These pharmacological and clinical distinctions preclude simple generic substitution and necessitate compound-specific evidence-based selection.

Tamsulosin 106133-20-4: Quantified Differentiation Against α1-Adrenoceptor Antagonist Comparators


α1A-Adrenoceptor Subtype Selectivity: Tamsulosin Versus Silodosin

Tamsulosin demonstrates an 11-fold selectivity for α1A- over α1B-adrenoceptors (pKi α1A = 10.38, pKi α1B = 9.33) at recombinant human receptors [1]. In the same assay system, the affinity of tamsulosin for the human α1A-adrenoceptor was 5-fold higher than that of silodosin [1]. While silodosin exhibits a higher α1A:α1B selectivity ratio of approximately 162:1 in separate studies, tamsulosin's absolute binding potency at the α1A subtype exceeds that of silodosin [2].

Receptor Pharmacology Binding Affinity Selectivity Ratios

Orthostatic Hypotension Risk: Tamsulosin Versus Non-Uroselective Comparators

Tamsulosin exhibits a significantly lower propensity to inhibit vascular α1-adrenoceptor-mediated vasoconstriction compared to terazosin. In a direct pharmacodynamic study, tamsulosin (0.4 mg) inhibited phenylephrine-induced diastolic blood pressure elevations significantly less than terazosin (5 mg), with a median difference in inhibition of 35% (95% CI: 18.7–50.3%) at the 5-hour time point [1]. This aligns with reported orthostatic hypotension incidence rates: 8% for doxazosin versus substantially lower rates for tamsulosin and alfuzosin [2].

Cardiovascular Safety Adverse Events Clinical Tolerability

Ejaculatory Dysfunction Incidence: Tamsulosin Versus Silodosin

The incidence of abnormal ejaculation differs markedly among α1-adrenoceptor antagonists. In a systematic review and meta-analysis of randomized controlled trials, abnormal ejaculation was reported in 16% of patients on silodosin (8 mg daily) versus 2% of patients on tamsulosin (0.2–0.4 mg daily) [1]. The rank order of ejaculatory dysfunction risk is silodosin > tamsulosin > terazosin ≈ doxazosin ≈ placebo [2].

Sexual Function Adverse Events Tolerability

Efficacy in LUTS/BPH: Tamsulosin Versus Silodosin

In a large international, randomized, double-blind, placebo- and active-controlled trial (n=955), tamsulosin 0.4 mg daily and silodosin 8 mg daily demonstrated comparable efficacy. The change from baseline in IPSS total score was significantly superior to placebo for both agents (p<0.001), with difference active-placebo of -2.0 (95% CI: -2.9, -1.1) for tamsulosin and -2.3 (95% CI: -3.2, -1.4) for silodosin [1]. Responder rates (≥25% IPSS reduction) were 65.4% for tamsulosin and 66.8% for silodosin [1]. A separate randomized controlled trial (n=53) confirmed IPSS comparability at 12 weeks, with both treatments well-tolerated [2].

Clinical Efficacy IPSS BPH Urology

Pharmacokinetic Food Effect: Tamsulosin Formulation Differentiation

The pharmacokinetics of tamsulosin modified-release capsules are characterized by predictable food effects that differ from other α1-antagonists. Under fed conditions (high-fat meal), the systemic exposure (AUC) of tamsulosin 0.4 mg decreases approximately 9% compared to the fasted state, with a slight delay in Tmax [1]. In contrast, taking tamsulosin under fasted conditions results in a 30% increase in bioavailability (AUC) and a 40-70% increase in Cmax compared to fed conditions [2]. This food effect profile is consistent across light and high-fat breakfasts, providing predictable and manageable absorption [3]. The terminal elimination half-life of tamsulosin ranges from 9-13 hours [2], enabling once-daily modified-release dosing.

Pharmacokinetics Bioavailability Food Effect Formulation

Comparative α1-Adrenoceptor Subtype Affinities Across the Class

At cloned human α1-adrenoceptor subtypes, tamsulosin demonstrates a distinct affinity profile. The pKi values for tamsulosin at α1A, α1B, and α1D are 10.38, 9.33, and 9.85, respectively, corresponding to an 11-fold selectivity for α1A over α1B and a 3.4-fold selectivity for α1A over α1D [1]. Comparative analysis shows that alfuzosin and naftopidil lack relevant subtype selectivity, while tamsulosin exhibits substantially higher absolute potency at α1A-adrenoceptors than both agents [2]. The α1A-to-α1B binding ratio for tamsulosin is approximately 50:1, compared to a ratio of 162:1 for silodosin [3].

Receptor Binding Selectivity Pharmacology

Tamsulosin CAS 106133-20-4: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Clinical Development of LUTS/BPH Therapeutics Requiring Balanced Efficacy and Sexual Function Preservation

Tamsulosin serves as a reference standard for α1A/α1D-selective antagonism in clinical trials targeting lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH). Its well-characterized efficacy profile (IPSS reduction of -2.0 difference vs. placebo) and 8-fold lower incidence of abnormal ejaculation compared to silodosin [1] make it the preferred active comparator or background therapy in studies where preservation of sexual function is a key secondary endpoint.

Cardiovascular Safety Pharmacology Studies of α1-Adrenoceptor Antagonists

Tamsulosin's quantified reduced vascular α1-antagonism—demonstrated by a 35% lower inhibition of phenylephrine-induced diastolic blood pressure elevation versus terazosin [2]—positions it as a critical reference compound in safety pharmacology. It is used as a benchmark for assessing the cardiovascular liability of novel α1-antagonists, particularly in in vivo models evaluating orthostatic hypotension risk and vasoconstrictor reserve.

Pharmacokinetic and Formulation Development Reference Standard

The modified-release formulation of tamsulosin, with its defined food effect (approximately 9% AUC decrease under fed conditions) and linear dose-proportional PK between 0.2 mg and 0.4 mg [3], serves as a reference standard in bioequivalence studies and formulation development. Its predictable absorption profile supports its use as a calibrator compound in the development of novel oral modified-release α1-antagonist formulations.

Receptor Pharmacology and Molecular Selectivity Screening

Tamsulosin's well-defined pKi values at recombinant human α1A (10.38), α1B (9.33), and α1D (9.85) adrenoceptors, along with its slow dissociation kinetics from α1A [4], make it an essential reference ligand in radioligand binding and functional assays. It is routinely used as a positive control in high-throughput screening campaigns aimed at identifying novel α1A-selective antagonists and in studies investigating structure-activity relationships of α1-adrenoceptor ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamsulosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.